Cyclopropyl(4-hydroxyphenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl(4-hydroxyphenyl)methanone and its derivatives has been explored through various methods. Dwivedi et al. (2005) reported an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones by reacting different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, demonstrating their potential as anti-tubercular agents (Dwivedi et al., 2005). Another approach involved the synthesis and characterization of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone, highlighting its structural features through crystal structure analysis (Yang Zheng-min, 2009).
Molecular Structure Analysis
The molecular structure of cyclopropyl(4-hydroxyphenyl)methanone derivatives has been extensively studied. Zheng-min (2009) characterized a derivative using IR, NMR, elemental analysis, and single crystal X-ray diffraction, revealing its crystal belongs to the monoclinic system and detailing its molecular dimensions and hydrogen bonding patterns (Yang Zheng-min, 2009).
Chemical Reactions and Properties
The chemical reactivity of cyclopropyl(4-hydroxyphenyl)methanone derivatives encompasses a broad range of transformations, including reduction, halogenation, and cyclization. These reactions facilitate the introduction of various functional groups, significantly altering the compound's physical and chemical properties for targeted applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of cyclopropyl(4-hydroxyphenyl)methanone derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application development. The detailed structural analysis provided by Zheng-min (2009) offers insights into the compound's physical characteristics, which are essential for predicting its behavior in different environments and its interaction with biological targets (Yang Zheng-min, 2009).
Scientific Research Applications
1. Synthesis of Ciproxifan, a Histamine H3-Receptor Antagonist
Cyclopropyl(4-hydroxyphenyl)methanone is a key component in the synthesis of Ciproxifan, an antagonist for the histamine H3 receptor. It involves a one-pot procedure with SNAr for acylated fluoroaromatics and an additional cyclization step, yielding good results without the need for chromatographic purification steps (Stark, 2000).
2. Combinatorial Scaffolds in Synthesis
The compound is used in the high-yielding one-pot synthesis of 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins. This process serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds (Grover et al., 2004).
3. Anti-Mycobacterial Agents
Cyclopropyl(4-hydroxyphenyl)methanone-based compounds have been synthesized and found to be effective against M. tuberculosis H37Rv in vitro, with some demonstrating activity against MDR strains (Dwivedi et al., 2005). Another study also reported the synthesis of related compounds with significant antitubercular activities (Bisht et al., 2010).
4. Insecticide Intermediate Synthesis
This compound is an intermediate in the synthesis of flucycloxuron, an insecticide. A "one-pot" reaction process has been developed for this purpose, demonstrating efficient yield and process optimization (Gao Xue-yan, 2011).
5. Discovery of Herbicides
Cyclopropyl(4-hydroxyphenyl)methanone derivatives have been designed and synthesized as potential herbicides, targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme for herbicide development. Some derivatives exhibited preferable herbicidal activity (Fu et al., 2019).
6. Anticancer and Antituberculosis Activities
Derivatives of cyclopropyl(4-hydroxyphenyl)methanone have shown significant activities against both cancer and tuberculosis in various studies, demonstrating their potential as therapeutic agents (Mallikarjuna et al., 2014).
7. Liquid Crystalline Copolyester Synthesis
In the field of material science, this compound is used in the synthesis of thermotropic liquid crystalline copolyesters, exhibiting nematic liquid crystallinity (Dewe & Chen Yu, 1995).
Safety And Hazards
properties
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-hydroxyphenyl)methanone | |
CAS RN |
36116-18-4 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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